REACTION_SMILES
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[BrH:1].[CH3:14][C:15](=[O:16])[OH:17].[CH3:2][c:3]1[cH:4][cH:5][c:6]([N+:11](=[O:12])[O-:13])[c:7]([CH2:8][OH:9])[cH:10]1>>[Br:1][CH2:8][c:7]1[c:6]([N+:11](=[O:12])[O-:13])[cH:5][cH:4][c:3]([CH3:2])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc([N+](=O)[O-])c(CO)c1
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Name
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Type
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product
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Smiles
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Cc1ccc([N+](=O)[O-])c(CBr)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |